molecular formula C11H19ClN2O2 B1461747 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride CAS No. 1189684-40-9

1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride

Cat. No. B1461747
CAS RN: 1189684-40-9
M. Wt: 246.73 g/mol
InChI Key: KHBVYIPXSJEFIZ-UHFFFAOYSA-N
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Description

“1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride” is an organic compound . It’s used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their synthesis has long been widespread . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2 obviates the need for the classical N-protection/O-activation/cyclization/deprotection sequence commonly employed for this type of transformation .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Piperidinone Derivatives: Research highlights various methods for preparing 2,6-diphenyl-piperidin-4-one derivatives, which are crucial for further chemical transformations. These derivatives serve as key intermediates in synthesizing more complex molecules, showcasing the importance of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride in chemical synthesis (Yousif, 2021).
  • Crystal and Molecular Structure: The crystal and molecular structure of related compounds, such as 4-piperidinecarboxylic acid hydrochloride, has been determined through single crystal X-ray diffraction and FTIR spectrum analysis. This work contributes to our understanding of the structural aspects of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Biological Activity and Drug Development

  • Discovery of Potent Inhibitors: Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase (ACC1/2), indicating the potential of piperidine derivatives in developing treatments for metabolic disorders. This research points to the adaptability of piperidine structures in creating bioactive compounds (Chonan et al., 2011).
  • HIV-1 Entry Inhibitors: Design and synthesis efforts have led to novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. These compounds exhibit potent anti-HIV-1 activities, showcasing the therapeutic potential of piperidinone derivatives in infectious disease treatment (Dong et al., 2012).

Material and Chemical Properties

  • Synthesis Methods: Innovative methods for synthesizing piperidine derivatives, including 4-chloropiperidine hydrochloride, highlight the versatility and reactivity of piperidinone hydrochloride in chemical synthesis, paving the way for its use in various material science applications (Zhang Guan-you, 2010).

Future Directions

The synthesized compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial and antifungal agents with fewer side effects .

properties

IUPAC Name

1-(piperidine-4-carbonyl)piperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h9,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBVYIPXSJEFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(=O)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661722
Record name 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189684-40-9
Record name 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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